

Technical Guide: Physical Properties of Bromo-Trifluoro-Substituted Benzonitriles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Bromo-4-(Trifluoromethoxy)benzonitrile
Cat. No.:	B171530

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the physical properties of bromo-trifluoro-substituted benzonitriles. While the primary request was for data on **2-Bromo-4-(Trifluoromethoxy)benzonitrile** (CAS: 1214334-83-4), publicly available experimental data on its specific physical properties is limited. This compound is recognized as a versatile intermediate in pharmaceutical and material science applications.[\[1\]](#)

Given the data scarcity for the trifluoromethoxy derivative, this guide will focus on the well-characterized and structurally related isomers: 4-Bromo-2-(trifluoromethyl)benzonitrile and 2-Bromo-4-(trifluoromethyl)benzonitrile. These compounds are of significant interest in medicinal chemistry and organic synthesis, serving as crucial building blocks for more complex molecules.[\[2\]](#)[\[3\]](#)

Comparative Physical Properties

The following table summarizes the key physical properties of the two closely related isomers to facilitate comparison.

Property	4-Bromo-2-(trifluoromethyl)benzonitrile	2-Bromo-4-(trifluoromethyl)benzonitrile
CAS Number	191165-13-6[2]	35764-15-9[4][5]
Molecular Formula	C ₈ H ₃ BrF ₃ N[2]	C ₈ H ₃ BrF ₃ N[4][5]
Molecular Weight	250.02 g/mol [2]	250.01 g/mol [5]
Appearance	White to off-white crystalline solid or lump[2][6]	Not specified
Melting Point	37 °C[2] or 43-44 °C[6]	Not specified
Boiling Point	240 °C[6] or 239.7 °C at 760 mmHg[7]	Not specified
Density	1.71 g/cm ³ [6][7]	Not specified
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate[6]	Not specified

Experimental Protocols

Detailed experimental procedures for determining the physical properties listed above are based on standard laboratory techniques. The synthesis of these compounds, however, involves specific methodologies. Below is a representative protocol for the synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile.

Synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile

This synthesis is a multi-step process starting from 4-bromo-2-(trifluoromethyl)benzoic acid.[7]

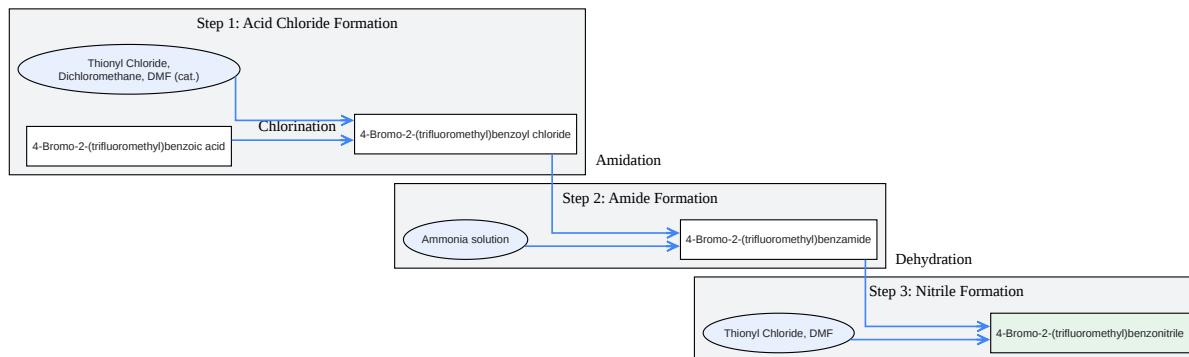
Step 1: Synthesis of 4-bromo-2-(trifluoromethyl)benzoyl chloride[7]

- To a 100 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-2-(trifluoromethyl)benzoic acid, dichloromethane, and thionyl chloride.
- Stir the mixture to ensure homogeneity.

- Add N,N-dimethylformamide (DMF) dropwise as a catalyst.
- Heat the reaction mixture in an oil bath at 60°C for 3.5 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, the resulting 4-bromo-2-(trifluoromethyl)benzoyl chloride is used directly in the next step.

Step 2: Synthesis of 4-bromo-2-(trifluoromethyl)benzamide[7]

- Cool a reaction vessel containing ammonia solution in an ice-salt bath.
- Slowly add a solution of 4-bromo-2-(trifluoromethyl)benzoyl chloride in dichloromethane dropwise, maintaining the temperature below 10°C.
- After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 1.5 hours.
- Monitor the reaction by TLC.
- Evaporate the excess ammonia under reduced pressure.
- Adjust the pH to 4 with concentrated hydrochloric acid to precipitate the crude product.
- Filter and dry the crude 4-bromo-2-(trifluoromethyl)benzamide, which is used in the final step without further purification.


Step 3: Synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile[7]

- In a three-necked flask, cool N,N-dimethylformamide (DMF) to -15°C in an ice-salt bath.
- Slowly add thionyl chloride dropwise.
- Add dichloroethane to the mixture.
- Add 4-bromo-2-(trifluoromethyl)benzamide in batches while keeping the temperature below -13°C.

- Slowly raise the temperature to 85°C and stir for 2 hours.
- Monitor the reaction by TLC.
- After the reaction is complete, recover the dichloroethane by distillation.
- Add saturated brine to the residue and extract the product three times with ethyl acetate.
- Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the final product by silica gel column chromatography.

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile from its corresponding benzoic acid.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbino.com [nbino.com]
- 4. 2-Bromo-4-(trifluoromethyl)benzonitrile [oakwoodchemical.com]
- 5. 2-Bromo-4-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 3015802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 错误页 [amp.chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of Bromo-Trifluoro-Substituted Benzonitriles]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b171530#physical-properties-of-2-bromo-4-trifluoromethoxy-benzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com